Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
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Overview
Description
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is a synthetic compound that combines a fluorinated biphenyl group with a deoxyguanosine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction is catalyzed by palladium complexes and can be carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.
Mechanism of Action
The mechanism of action of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) involves its interaction with molecular targets such as DNA or specific enzymes. The biphenyl group may intercalate into the DNA helix, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: Shares the biphenyl core but has different functional groups.
2’-Bromo-2-Fluoro-5-Nitro-1,1’-Biphenyl: Another biphenyl derivative with distinct substituents.
Uniqueness
8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) is unique due to its combination of a fluorinated biphenyl group with a deoxyguanosine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
67764-18-5 |
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Molecular Formula |
C24H23FN6O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H23FN6O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
InChI Key |
CWDKHPUSNNAPQW-IPMKNSEASA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origin of Product |
United States |
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